![molecular formula C16H18N2O B4935424 4-propyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4935424.png)
4-propyl-N-(3-pyridinylmethyl)benzamide
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Overview
Description
Scientific Research Applications
Anti-Tubercular Activity
4-propyl-N-(3-pyridinylmethyl)benzamide: and its derivatives have been investigated for their anti-tubercular potential. In a study by Singireddi et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB) H37Ra . Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents, addressing the urgent need for new and effective drugs against TB.
Cytotoxicity Assessment
The same study also assessed the cytotoxicity of the active compounds on human embryonic kidney cells (HEK-293). Encouragingly, the compounds demonstrated non-toxicity to human cells, making them safer candidates for further development .
Green Synthesis of Benzamides
While not directly related to the compound , benzamides are essential building blocks in medicinal chemistry. Researchers have explored various synthetic methods for benzamide derivatives. For instance, a study by Zhou et al. reported the synthesis of benzamides through direct condensation using a recoverable catalyst and ultrasonic irradiation, highlighting eco-friendly and efficient approaches .
Mechanism of Action
Target of Action
The primary target of 4-propyl-N-(3-pyridinylmethyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical processes within mycobacterium tuberculosis h37ra .
Result of Action
The primary result of the action of 4-propyl-N-(3-pyridinylmethyl)benzamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis .
properties
IUPAC Name |
4-propyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-4-13-6-8-15(9-7-13)16(19)18-12-14-5-3-10-17-11-14/h3,5-11H,2,4,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIKDXWEUVWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(pyridin-3-ylmethyl)benzamide |
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